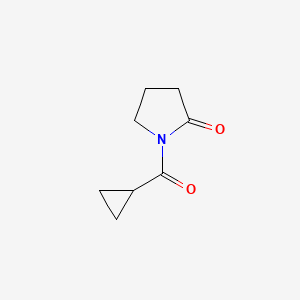![molecular formula C7H9N3O B12876971 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one](/img/structure/B12876971.png)
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is a heterocyclic compound that features a fused pyrazole and pyrrole ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclobutyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine with diethyl malonate at high temperatures . This reaction forms the fused ring system characteristic of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of substituted pyrazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a fibroblast growth factor receptor inhibitor, which is relevant in cancer therapy.
Biological Research: It is used in studies involving signal transduction pathways, particularly those related to cell proliferation and migration.
Chemical Research: The compound’s unique structure makes it a valuable subject in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one involves its interaction with specific molecular targets. For instance, as a fibroblast growth factor receptor inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing its activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and migration, making it a potential therapeutic agent in cancer treatment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar fused ring system and are also studied for their biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyrazole ring but differ in their additional fused rings and are used as cyclin-dependent kinase inhibitors.
Uniqueness
5-Amino-2-methyl-4H-pyrrolo[1,2-b]pyrazol-6(5H)-one is unique due to its specific substitution pattern and the presence of an amino group, which allows for diverse chemical modifications and potential biological activities.
Eigenschaften
Molekularformel |
C7H9N3O |
|---|---|
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
5-amino-2-methyl-4,5-dihydropyrrolo[1,2-b]pyrazol-6-one |
InChI |
InChI=1S/C7H9N3O/c1-4-2-5-3-6(8)7(11)10(5)9-4/h2,6H,3,8H2,1H3 |
InChI-Schlüssel |
PKXIEUQWRPGJMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=C1)CC(C2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12876897.png)

![4-Ethyl-2-hydroxybenzo[d]oxazole](/img/structure/B12876911.png)







![5-[4-(Dimethylamino)phenyl]-4,4-dimethyl-4,5-dihydro-1,2-oxazol-5-ol](/img/structure/B12876951.png)
![2-(Carboxy(hydroxy)methyl)-7-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12876961.png)
![4-Iodo-2-methoxybenzo[d]oxazole](/img/structure/B12876967.png)
